
N,N'-Bis(P-toluenesulfonyl)hydrazine
Overview
Description
N,N'-Bis(P-toluenesulfonyl)hydrazine is a sulfonylhydrazine derivative characterized by two p-toluenesulfonyl groups attached to a hydrazine backbone. This compound is widely utilized in organic synthesis as a versatile reagent for generating diazo compounds, olefins, and acetylenes, as well as intermediates like diimide and carbenes . Its stability and reactivity stem from the electron-withdrawing nature of the sulfonyl groups, which enhance the leaving-group ability during transformations. The compound is synthesized via the reaction of p-toluenesulfonyl chloride with hydrazine, a method scalable for industrial applications . Its structural analogs, such as p-nitrobenzenesulfonylhydrazide and p-methoxybenzenesulfonylhydrazide, share similar synthetic utility but differ in electronic and steric properties due to varying substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Bis(P-toluenesulfonyl)hydrazine is typically synthesized by the reaction of p-toluenesulfonyl chloride with hydrazine. The reaction involves the nucleophilic attack of hydrazine on the sulfonyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of N,N’-Bis(P-toluenesulfonyl)hydrazine follows a similar synthetic route but on a larger scale. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves maintaining an inert atmosphere and specific temperature ranges to optimize the reaction .
Chemical Reactions Analysis
Oxidation Reactions
BTSH undergoes oxidation to form sulfonyl derivatives. Common oxidizing agents include:
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Potassium permanganate (KMnO₄) in acidic or neutral conditions
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Hydrogen peroxide (H₂O₂) under controlled temperatures
Products : Sulfonic acids or sulfone derivatives, depending on reaction conditions .
Reduction Reactions
Reduction of BTSH typically yields hydrazine derivatives:
-
Lithium aluminum hydride (LiAlH₄) in anhydrous ether or THF
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Catalytic hydrogenation using palladium or platinum catalysts
Products : Hydrazine (N₂H₄) or substituted hydrazines .
Substitution Reactions
The sulfonyl groups in BTSH act as leaving groups, enabling nucleophilic substitution:
Nucleophile | Reagent/Conditions | Product |
---|---|---|
Amines | Excess NH₃ or RNH₂ in DMF | N,N'-Diarylhydrazines |
Alcohols | ROH with NaH or K₂CO₃ | Alkoxy-substituted hydrazines |
Thiols | RSH in polar aprotic solvents | Thioether derivatives |
These reactions are pivotal in synthesizing functionalized hydrazines for pharmaceuticals and agrochemicals .
Condensation with Carbonyl Compounds
BTSH reacts with aldehydes/ketones to form tosylhydrazones , key intermediates in further transformations:
-
Mechanism : Nucleophilic attack by hydrazine on the carbonyl carbon.
-
Conditions : Mildly acidic (e.g., AcOH) or neutral solvents (e.g., DCM).
Applications :
-
Diazo Compound Formation : Tosylhydrazones decompose under heat or light to generate diazo intermediates, useful in cyclopropanation .
-
Wolff-Kishner Reduction : Modified conditions (e.g., NaOMe/MeOH) cleave the C=N bond, yielding alkanes .
Cyclization Reactions
BTSH participates in 1,3-dipolar cycloadditions to synthesize nitrogen-containing heterocycles:
Substrate | Product | Conditions |
---|---|---|
Alkenes/Alkynes | Pyrazolines/Pyrazoles | Thermal or microwave heating |
Nitriles | Tetrazoles | Cu(I) catalysis |
These reactions are exploited in drug discovery for building pharmacophores .
Comparative Reactivity
BTSH’s dual sulfonyl groups confer distinct advantages over analogs:
Compound | Reactivity | Stability |
---|---|---|
p-Toluenesulfonyl hydrazide | Moderate (single sulfonyl group) | Lower |
BTSH | High (enhanced leaving group ability) | Higher |
Scientific Research Applications
Organic Synthesis
N,N'-Bis(P-toluenesulfonyl)hydrazine is primarily used as a reagent in organic synthesis. Its applications include:
- Preparation of Hydrazones : The compound readily reacts with aldehydes and ketones to form hydrazones, which are valuable intermediates in organic synthesis .
- Synthesis of Diazo Compounds : It serves as a precursor for diazo compounds, which are essential in cycloaddition reactions and the formation of complex organic structures .
Biochemical Applications
In biological research, this compound functions as a cross-linking agent:
- Protein Structure Studies : The compound aids in stabilizing protein structures for analytical studies, allowing researchers to investigate protein interactions and conformational changes .
- Cellular Effects : It influences cellular processes by interacting with enzymes and proteins, potentially affecting cell signaling pathways and gene expression.
Medicinal Chemistry
The compound has shown promise in medicinal applications:
- Drug Development : Research indicates its utility in synthesizing pharmaceutical intermediates, which can lead to the development of new therapeutic agents .
- Antimicrobial Activity : Some derivatives of hydrazone compounds formed from this compound exhibit antibacterial and antifungal properties, making them candidates for further pharmacological exploration .
Industrial Applications
Beyond laboratory settings, this compound finds use in various industrial processes:
- Foaming Agents : It is employed as a foaming agent in polymer production, enhancing material properties .
- Stabilizers : The compound acts as a stabilizer in chemical processes, contributing to product consistency and quality.
Case Studies
Several studies have documented the efficacy of this compound:
- A study published in Journal of Organic Chemistry highlighted its role in synthesizing novel diazo compounds that demonstrated significant reactivity in cycloaddition reactions .
- Another research article focused on its application as a cross-linking agent for proteins, showcasing how it stabilizes protein structures during analysis.
Mechanism of Action
The mechanism of action of N,N’-Bis(P-toluenesulfonyl)hydrazine involves its ability to act as a nucleophile and participate in various chemical reactions. The sulfonyl groups enhance its reactivity, allowing it to form stable intermediates and products. The molecular targets and pathways involved include the formation of hydrazones and diazo compounds, which are crucial intermediates in many synthetic processes .
Comparison with Similar Compounds
Structural Analogs: Substituted Benzenesulfonylhydrazides
N,N'-Bis(P-toluenesulfonyl)hydrazine belongs to a broader class of sulfonylhydrazides, where substituents on the benzene ring modulate reactivity and applications. Key analogs include:
- Reactivity Differences: Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing reactivity in nucleophilic substitutions. For example, p-nitrobenzenesulfonylhydrazide facilitates faster diazo transfers compared to the methoxy analog .
- Synthetic Challenges : Ortho-substituted derivatives (e.g., o-nitrobenzenesulfonylhydrazide) exhibit lower yields due to steric hindrance during synthesis .
Functional Group Variants: Bis(thiourea)hydrazines
Bis(thiourea)hydrazines, such as N,N'-bis(o-fluorobenzamidothiocarbonyl)hydrazine, differ in their coordination and biological properties:
- Chelation Ability : Bis(thiourea) derivatives exhibit superior metal-binding capacity due to the thiocarbonyl and hydrazine moieties, making them effective in environmental remediation .
- Biological Activity: Coumarin-based hydrazines show notable enzyme inhibition, whereas bis(thiourea)hydrazines like compound 2 (N,N'-bis(o-chloro-benzamidothiocarbonyl)hydrazine) demonstrate radical scavenging activity exceeding ascorbic acid in DPPH assays .
Cytotoxic Hydrazones
Hydrazone derivatives with piperidine or pyrrolidine substituents display marked anticancer activity:
- Mechanistic Insights: These compounds induce apoptosis via mitochondrial pathways, with pyrrolidine derivatives (e.g., R2) showing enhanced selectivity for cancer cells over normal fibroblasts .
Key Research Findings and Contradictions
- Reactivity vs. Stability : While electron-withdrawing groups enhance reactivity, they may reduce stability. For instance, p-nitrobenzenesulfonylhydrazide is more reactive but prone to decomposition under acidic conditions compared to the methoxy analog .
- Biological Efficacy : Bis(thiourea)hydrazines excel in antioxidant activity but lack the neuraminidase inhibition seen in coumarin-based hydrazines, highlighting divergent structure-activity relationships .
- Synthetic Utility : this compound remains unparalleled in diazo compound synthesis, whereas cytotoxic hydrazones require complex multi-step syntheses, limiting scalability .
Biological Activity
N,N'-Bis(P-toluenesulfonyl)hydrazine (BTSH), a compound with the molecular formula C₁₄H₁₆N₂O₄S₂, is recognized for its significant biological activity alongside its synthetic utility in organic chemistry. This article delves into the compound's biological properties, interactions with biomolecules, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
BTSH features two p-toluenesulfonyl groups attached to a hydrazine backbone. Its synthesis typically involves reacting p-toluenesulfonyl chloride with hydrazine hydrate. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm its structure .
Biological Activity Overview
BTSH exhibits various biological activities, primarily through its interactions with enzymes and proteins. These interactions can influence cellular processes such as gene expression and signaling pathways. The compound has been studied for its potential pharmacological applications, particularly in cancer treatment.
Anticancer Activity
Research has indicated that derivatives of BTSH demonstrate significant anticancer properties. For instance, a study found that certain p-toluenesulfonyl-hydrazinothiazole derivatives, related to BTSH, exhibited notable anticancer activity against prostate (DU-145) and hepatocarcinoma (Hep-G2) cell lines, with IC50 values below 10 μM . This suggests that BTSH and its derivatives could be promising candidates for further development in cancer therapy.
The biological mechanisms through which BTSH exerts its effects are still under investigation. However, it is known to act as a doubly activated nucleophile, which may enhance its reactivity in biochemical reactions . Additionally, studies have shown that BTSH can inhibit certain cytochrome P450 enzymes (CYP1A2), which are involved in drug metabolism, indicating potential implications for drug interactions and metabolic processes .
Comparative Analysis of Related Compounds
The structural similarities between BTSH and other sulfonylhydrazines allow for a comparative analysis of their biological activities. Below is a summary table highlighting some related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
p-Toluenesulfonyl Hydrazide | Contains one p-toluenesulfonyl group | Simpler structure; primarily used for diazo synthesis. |
N,N'-Di-p-toluenesulfonyl Hydrazine | Two p-toluenesulfonyl groups | Similar reactivity; different steric properties. |
Methanesulfonyl Hydrazide | Contains methanesulfonyl group | More polar; may exhibit different solubility characteristics. |
o-Nitrobenzenesulfonyl Hydrazide | Contains o-nitrobenzenesulfonyl group | Exhibits different electronic properties affecting reactivity. |
BTSH stands out due to its dual sulfonyl groups, enhancing its reactivity compared to simpler analogs like p-toluenesulfonyl hydrazide.
Case Studies and Research Findings
Several studies have explored the biological activity of BTSH and related compounds:
- Anticancer Studies : The synthesis of novel p-toluenesulfonyl-hydrazinothiazoles revealed significant anticancer activities against DU-145 and Hep-G2 cell lines, suggesting that modifications of the BTSH structure can lead to enhanced therapeutic efficacy .
- Enzyme Interactions : Investigations have shown that BTSH acts as an inhibitor of CYP1A2, which could affect the metabolism of co-administered drugs . This interaction emphasizes the need for careful consideration of drug combinations involving BTSH.
- Synthetic Applications : Beyond its biological activity, BTSH is utilized in organic synthesis as a reagent for generating α-diazoacetates and α-diazoketones, showcasing its versatility in chemical reactions .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N,N'-Bis(P-toluenesulfonyl)hydrazine?
- Methodological Answer : The compound can be synthesized via two primary routes:
- Route 1 : Reacting p-toluenesulfonyl chloride with hydrazine hydrate in dichloromethane and pyridine at 20°C for 1.5 hours, followed by quenching with water and recrystallization from methanol .
- Route 2 : Using oxalyl chloride to activate carboxylic acids (e.g., phenoxyacetic acid derivatives) before coupling with hydrazine hydrate in anhydrous toluene, yielding bis-acylhydrazines under acid-free conditions .
Q. How can researchers mitigate safety risks during handling and storage?
- Safety Protocol :
- Handling : Use PPE (gloves, goggles, respirators) to avoid inhalation/contact. The compound is classified as unstable (explosive under friction/heat) and toxic upon ingestion or dermal exposure .
- Storage : Keep in airtight containers in dry, ventilated areas away from light and oxidizing agents. Avoid exposure to moisture to prevent decomposition .
Q. What purification techniques are effective for isolating this compound?
- Purification Strategies :
- Recrystallization : Methanol is the preferred solvent due to its moderate polarity, achieving >95% purity .
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:3) for complex mixtures, especially when synthesizing derivatives .
Advanced Research Questions
Q. Why do certain reactions with this compound yield bis-acylhydrazines instead of cyclized products?
- Mechanistic Insight : In anhydrous conditions, the electron-withdrawing sulfonyl groups increase the electrophilicity of the hydrazine nitrogen. This promotes nucleophilic attack by a second acyl hydrazide molecule, favoring bis-acylhydrazine formation over cyclization (e.g., thiazolidinones). Acid catalysts (e.g., p-toluenesulfonic acid) further stabilize the intermediate, steering the reaction toward dimerization .
- Experimental Validation : FTIR and ¹H-NMR analysis of intermediates (e.g., hydrazide-hydrazones) confirm the absence of cycloaddition pathways under non-aqueous conditions .
Q. How can computational modeling predict the reactivity of this compound in radical coupling reactions?
- Application in Radical Chemistry : The compound acts as a sulfonyl radical precursor in copper-catalyzed C–H functionalization. Density functional theory (DFT) studies reveal that the N–N bond cleavage energy (~45 kcal/mol) facilitates radical generation under mild oxidative conditions (e.g., K₂S₂O₈) .
- Case Study : In the 1,2-arylsulfonylation of acrylamides, the sulfonyl radical initiates cascade cyclization/desulfonylation, confirmed by trapping experiments and EPR spectroscopy .
Q. What strategies resolve contradictions in reported catalytic activities of hydrazine derivatives?
- Data Reconciliation :
- Structural Analysis : Compare crystallographic data (e.g., X-ray diffraction of coordination polymers) to assess steric/electronic effects of substituents on metal-binding affinity .
- Kinetic Profiling : Time-resolved UV-Vis spectroscopy can differentiate between direct inhibition (e.g., neuraminidase) and indirect mechanisms (e.g., radical scavenging) .
Q. How can this compound be tailored for hydrogen-bond-directed cocrystallization?
- Supramolecular Design : The sulfonyl and tolyl groups act as hydrogen-bond acceptors/donors. Cocrystallization with dicarboxylic acids (e.g., fumaric acid) yields 1D/2D frameworks stabilized by N–H···O and O–H···N interactions. X-ray crystallography confirms the role of solvent (e.g., water) in templating 3D networks .
Q. Methodological Tables
Table 1 : Comparison of Synthesis Routes for this compound Derivatives
Table 2 : Safety Data for this compound
Hazard Type | Risk Level | Mitigation Measures |
---|---|---|
Explosive decomposition | High | Avoid friction, heat, sparks |
Acute toxicity (oral) | Moderate | Use fume hoods, sealed gloves |
Environmental toxicity | Low | Neutralize waste with NaOH |
Properties
IUPAC Name |
4-methyl-N'-(4-methylphenyl)sulfonylbenzenesulfonohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-11-3-7-13(8-4-11)21(17,18)15-16-22(19,20)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRIWLRSJCDOOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNS(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306698 | |
Record name | 4-Methyl-N'-(4-methylbenzene-1-sulfonyl)benzene-1-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14062-05-6 | |
Record name | 14062-05-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179371 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-N'-(4-methylbenzene-1-sulfonyl)benzene-1-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-Bis(p-toluenesulfonyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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